6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
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Description
“9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one” is a complex organic compound . The compound is also known as "6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0 2,10 .0 4,9 .0 16,20 ]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It is also related to the compound "17-[(2-aminoethyl)amino]-3,10-diazapentacyclo[10.7.1.0{2,10}.0{4,9}.0^{16,20}]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one" .Scientific Research Applications
Antialgal Activity and Synthetic Analogues
Research on compounds structurally related to 9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one has demonstrated significant antialgal activity, which suggests potential applications in controlling algal blooms. For instance, DellaGreca et al. (2001) synthesized dihydrophenanthrenes and phenanthrenes, mimics of natural compounds found in Juncus effusus, which exhibited strong inhibition of the green alga Selenastrum capricornutum growth at low concentrations. These findings highlight the potential of structurally related compounds for ecological management and antialgal applications (DellaGreca et al., 2001).
Photoelectric Properties for Optoelectronic Applications
Li et al. (2013) explored the photoelectric properties of novel indeno[2,1-a]phenalene derivatives, including those with electron-donating or electron-withdrawing groups, prepared via Pd-catalyzed Sonogashira–Hagihara reaction. These compounds exhibited tunable band gaps and fluorescent emission that could be used as solvent polarity and pH sensors, indicating their potential as fluorophores in optoelectronic material applications (Li et al., 2013).
Catalytic and Polymerization Initiators
Research has also been conducted on the synthesis and application of compounds structurally similar to 9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one in catalysis and polymerization. Mankaev et al. (2018) discussed tetrylenes based on 1,10-phenanthroline-containing diol and their use as initiators for ε-caprolactone polymerization. Such studies demonstrate the versatility of these compounds in catalysis and polymer synthesis, potentially leading to the development of new polymeric materials (Mankaev et al., 2018).
Properties
IUPAC Name |
6,7-dimethyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYLZJXYDYHUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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